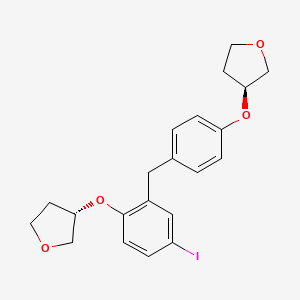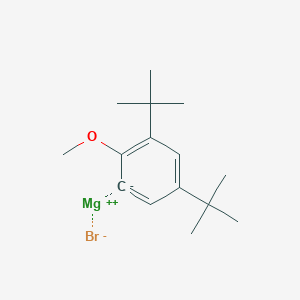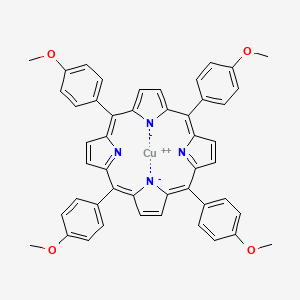
Copper 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel This compound is a metalloporphyrin, which is a type of porphyrin complexed with a metal ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel typically involves the reaction of 3-methoxybenzaldehyde with pyrrole in the presence of an acid catalyst to form the porphyrin macrocycle. This is followed by the insertion of a nickel ion into the porphyrin ring. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Catalyst: Trifluoroacetic acid or acetic acid
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving:
Large-scale reactors: for the initial condensation reaction
Purification steps: such as column chromatography or recrystallization
Metal insertion: using nickel salts like nickel acetate or nickel chloride under controlled conditions
Análisis De Reacciones Químicas
Types of Reactions: 5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel can undergo various chemical reactions, including:
Oxidation: The porphyrin ring can be oxidized to form oxoporphyrins.
Reduction: The nickel center can be reduced to different oxidation states.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products:
Oxidation: Oxoporphyrins or hydroxyporphyrins.
Reduction: Nickel(II) or Nickel(0) porphyrins.
Substitution: Various substituted porphyrins depending on the reagent used.
Aplicaciones Científicas De Investigación
5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic reactions, including oxidation and hydrogenation reactions.
Biology: Studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of sensors and as a component in materials for electronic devices.
Mecanismo De Acción
The mechanism by which 5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel exerts its effects involves the interaction of the nickel center with various substrates. The porphyrin ring acts as a ligand, stabilizing the nickel ion and facilitating its interaction with other molecules. The molecular targets and pathways involved include:
Catalysis: The nickel center can activate molecular oxygen or hydrogen, facilitating oxidation or reduction reactions.
Photosensitization: The compound can generate reactive oxygen species upon light irradiation, leading to cell damage in photodynamic therapy.
Comparación Con Compuestos Similares
- 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrinatonickel
- 5,10,15,20-Tetrakis(2-methoxyphenyl)porphyrinatonickel
- 5,10,15,20-Tetrakis(3,4-dimethoxyphenyl)porphyrinatonickel
Uniqueness: 5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel is unique due to the specific positioning of the methoxy groups on the phenyl rings, which can influence its electronic properties and reactivity. This makes it particularly effective in certain catalytic and photodynamic applications compared to its analogs.
Propiedades
Fórmula molecular |
C48H36CuN4O4 |
|---|---|
Peso molecular |
796.4 g/mol |
Nombre IUPAC |
copper;5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C48H36N4O4.Cu/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2 |
Clave InChI |
SRXJYJQOZHEHQG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


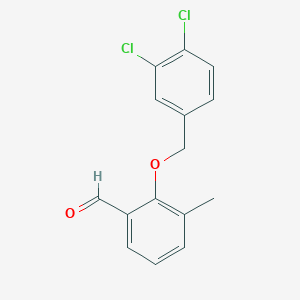
![[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl] 2-methylprop-2-enoate](/img/structure/B14888929.png)
![6-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888937.png)
![N-((1S,2S,3R)-3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonimidamide](/img/structure/B14888939.png)

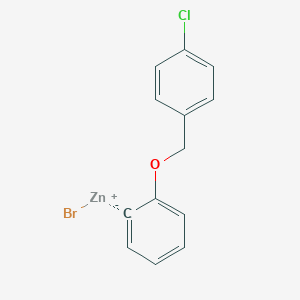
![2,3-Dimethoxy-6-[5-(2-methyl-thiazol-4-yl)-pyrimidin-4-yl]-phenol](/img/structure/B14888960.png)
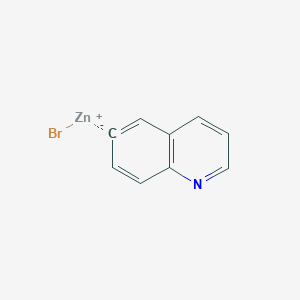
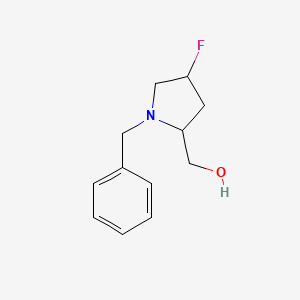
![2-methyl-2-[4-[(E)-2-phenylethenyl]phenoxy]propanamide](/img/structure/B14888968.png)
![2-(((3aS,4R,6S,6aR)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B14888974.png)
